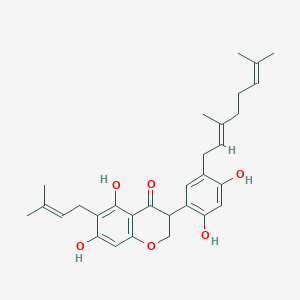

Sophoraisoflavanone D

Description

Significance and Research Context within Flavonoid Chemistry

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 carbon framework. ijper.org They are categorized into several subclasses, including flavones, flavonols, flavanones, and isoflavones, based on their structural variations. nih.govmdpi.com Isoflavones, distinguished by the 3-phenylchroman-4-one backbone, are of particular interest due to their structural similarity to estrogens, which can lead to various biological interactions. ijper.org The study of specific isoflavonoids like Sophoraisoflavanone D is significant as it contributes to a deeper understanding of structure-activity relationships within the flavonoid class. nih.govtandfonline.com Researchers are actively investigating how modifications to the basic isoflavone (B191592) structure, such as the addition of isoprenyl groups, influence the compound's chemical properties and biological effects. researchgate.netfrontiersin.org

Overview of Isoprenylated Isoflavonoids and their Biological Relevance

Isoprenylated isoflavonoids are a sub-class of isoflavonoids that have one or more isoprenoid side chains attached to their core structure. nih.gov This prenylation, the addition of a five-carbon isoprene (B109036) unit, significantly increases the lipophilicity of the molecule. researchgate.netfrontiersin.org This enhanced lipophilicity is believed to facilitate interaction with cell membranes and target proteins, potentially leading to a variety of biological activities. tandfonline.comresearchgate.net

The isoprenoid substitution is a key feature that distinguishes these compounds and is often associated with a range of observed biological effects in laboratory settings. nih.govresearchgate.net Research has explored the potential of isoprenylated flavonoids in various areas, including their antioxidant and anti-inflammatory properties. nih.govfrontiersin.org The presence and position of the isoprenyl group can significantly impact the compound's bioactivity. tandfonline.com

Historical Perspectives and Contemporary Research Landscape of this compound

This compound is primarily isolated from plants of the Sophora genus, which belongs to the Fabaceae family. scielo.brnih.gov Historically, plants from this genus have been used in traditional medicine, leading to modern phytochemical investigations to identify their active constituents. scielo.brresearchgate.net

Early research on compounds from Sophora species focused on the isolation and structural elucidation of various flavonoids, including this compound. scielo.br For instance, a study published in 2001 investigated the inhibitory effects of this compound, isolated from Sophora chrysophylla, on lipid peroxidation in mouse brain homogenates. nih.gov Another study in 2002 from the same research group examined its effect on copper ion-induced protein oxidative modification. wiley.com

Contemporary research continues to explore the properties of this compound and related compounds. Modern analytical techniques are being employed to further understand its chemical characteristics and potential biological interactions. acs.org The compound is often studied alongside other isoprenylated flavonoids from Sophora species, such as Sophoraflavanone G and Kuraridin, to compare their activities and understand the structure-activity relationships. researchgate.netacs.org

Research Findings on this compound

The following table summarizes key research findings related to this compound:

| Research Focus | Organism/System Studied | Key Findings |

| Antioxidant Activity | In vitro (mouse brain homogenate) | Inhibited lipid peroxidation induced by ferrous ion and hydrogen peroxide. nih.gov |

| Antioxidant Activity | In vitro (mouse brain homogenate) | Inhibited copper-induced protein oxidative modification. wiley.com |

| Antimicrobial Activity | In vitro | Exhibited antifungal and antibacterial activity against various strains. scielo.brresearchgate.net |

| Cytotoxic Activity | In vitro (HepG2 cells) | Showed cytotoxic effects with a specific IC50 value. researchgate.netacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

3-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-11-20-13-22(25(32)14-24(20)31)23-16-36-27-15-26(33)21(12-9-18(3)4)29(34)28(27)30(23)35/h7,9-10,13-15,23,31-34H,6,8,11-12,16H2,1-5H3/b19-10+ |

InChI Key |

GQCCUSBZODHQHO-VXLYETTFSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C)C |

Synonyms |

sophoraisoflavanone D |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing

Distribution within Sophora Species

Sophoraisoflavanone D is predominantly found within the Sophora genus, a group of plants known for their rich flavonoid content. scielo.br

Sophora flavescens, commonly known as Kushen, is a significant botanical source of this compound. organic-herb.comresearchgate.netscielo.br The roots of this plant, a staple in traditional Chinese medicine, have been found to contain this and other bioactive compounds. scielo.brorganic-herb.comscielo.br Research has confirmed the presence of this compound in Sophora flavescens, highlighting its role as a key constituent. researchgate.netscribd.com

The compound has also been isolated from Sophora chrysophylla. nih.govknapsackfamily.comjst.go.jp Specifically, studies on the roots of Sophora chrysophylla SEEM led to the isolation and characterization of this compound, alongside other novel isoflavanones. jst.go.jpresearchgate.net This identification further underscores the prevalence of this compound within the Sophora genus. mdpi.com

This compound has been reported in Sophora moorcroftiana. researchgate.net Additionally, it has been isolated from Echinosophora koreensis, a species closely related to the Sophora genus. koreascience.krnih.gov The presence of this compound in these species demonstrates its distribution across different members of the Sophora and related genera.

Occurrence in Other Plant Genera

Beyond the Sophora genus, this compound has been identified in other distinct plant families.

The compound has been isolated from the root bark of Dalbergia melanoxylon, a flowering plant in the Fabaceae family. mak.ac.ugnih.govresearchgate.net This plant, also known as African blackwood, is native to seasonally dry regions of Africa. wikipedia.org The discovery of this compound in this species expands its known botanical sources outside of the Sophora genus. researchgate.net

Interestingly, this compound has been detected in the root exudates of white lupin (Lupinus albus). nih.govfrontiersin.orgresearchgate.netscispace.com This finding is significant as root exudates play a crucial role in the interaction between plants and their soil environment. While not a direct isolation from the plant tissue itself, its presence in the exudates suggests its synthesis within Lupinus albus.

The following table provides a summary of the botanical sources of this compound:

| Plant Species | Family | Part of Plant |

|---|---|---|

| Sophora flavescens (Kushen) | Fabaceae | Roots |

| Sophora chrysophylla | Fabaceae | Roots |

| Sophora moorcroftiana | Fabaceae | Not Specified |

| Echinosophora koreensis | Fabaceae | Roots |

| Dalbergia melanoxylon | Fabaceae | Root Bark |

| Lupinus albus | Fabaceae | Root Exudates |

Identification in Agathophora alopecuroides

A critical review of the phytochemical analysis of Agathophora alopecuroides reveals that while various flavonoids have been identified, this compound has not been reported in this species. A 2022 study utilizing LC-HRMS/MS for the chemical profiling of Agathophora alopecuroides extract successfully identified a related compound, Sophora isoflavanone (B1217009) A. tandfonline.comchemspider.com This study led to the annotation of twenty-seven metabolites, including nine alkaloids, five flavonoids, four lignans, and other compounds. chemspider.com The flavonoids identified were Narirutin, Pelargonidin 3-O-rutinoside, Biochanin A-β-D-glucoside, Sophora isoflavanone A, and Dracorubin. tandfonline.comchemspider.com Therefore, current scientific literature does not support the presence of this compound in Agathophora alopecuroides.

The primary botanical source of this compound is the roots of Sophora chrysophylla. researchgate.net Research published in 1990 detailed the isolation and structural elucidation of two new isoflavanones from this plant, named sophoraisoflavanone C and this compound. researchgate.net The structure of this compound was established through spectral analysis. researchgate.net

Phytochemical Context and Co-occurrence with Related Metabolites

This compound is found in nature alongside a variety of other secondary metabolites. Understanding this phytochemical context is crucial for its extraction and for appreciating its ecological role and potential interactions.

In its primary source, the roots of Sophora chrysophylla, this compound co-occurs with a range of other flavonoids and related compounds. These include:

Isoliquiritigenin (B1662430) researchgate.net

7,4'-dihydroxyflavone researchgate.net

Isosophoranone researchgate.net

l-maackiain researchgate.net

Medicagol researchgate.net

Sophoracoumestan A researchgate.net

The genus Sophora is a rich source of prenylated flavonoids, and species within this genus are known to produce a diverse array of these compounds. tandfonline.com

Within Agathophora alopecuroides, where Sophora isoflavanone A (but not this compound) is found, the co-occurring flavonoids provide a different phytochemical environment. The metabolites identified alongside Sophora isoflavanone A in this halophytic species include:

Narirutin tandfonline.comchemspider.com

Pelargonidin 3-O-rutinoside tandfonline.comchemspider.com

Biochanin A-β-D-glucoside tandfonline.comchemspider.com

Dracorubin tandfonline.comchemspider.com

The following interactive data table summarizes the co-occurrence of these metabolites in the respective plant species.

| Plant Species | Compound | Co-occurring Metabolites |

| Sophora chrysophylla | This compound | Isoliquiritigenin, 7,4'-dihydroxyflavone, Isosophoranone, l-maackiain, Medicagol, Sophoracoumestan A |

| Agathophora alopecuroides | Sophora isoflavanone A | Narirutin, Pelargonidin 3-O-rutinoside, Biochanin A-β-D-glucoside, Dracorubin |

Table of Compound Names

Biosynthetic Pathways and Metabolic Engineering Approaches

Core Phenylpropanoid Pathway Precursors

The journey to synthesizing the core structure of Sophoraisoflavanone D begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of secondary metabolites from the amino acid L-phenylalanine. numberanalytics.comnih.govnih.gov This foundational pathway involves three key enzymatic steps that convert phenylalanine into p-coumaroyl-CoA, a critical precursor for flavonoid and isoflavonoid (B1168493) biosynthesis. nih.govfrontiersin.org

Role of Phenylalanine Ammonia-Lyase (PAL)

The entry point into the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL). nih.gov This enzyme initiates the process by deaminating the amino acid L-phenylalanine, removing an ammonia (B1221849) molecule to produce trans-cinnamic acid. nih.govnih.govfrontiersin.org This reaction is the first committed step that channels carbon from primary metabolism (amino acid synthesis) into the production of a wide range of phenylpropanoid compounds. nih.gov The activity of PAL is a crucial regulatory point, often influenced by developmental cues and environmental stresses. clockss.org

Function of Cinnamate (B1238496) 4-Hydroxylase (C4H)

Following its formation, trans-cinnamic acid is acted upon by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. researchgate.netashs.orgembopress.org C4H catalyzes the hydroxylation of trans-cinnamic acid at the para-position (the fourth carbon) of the phenyl ring, yielding p-coumaric acid. nih.govresearchgate.netembopress.org This is the first oxidation reaction in the pathway and is critical for introducing the hydroxyl group that defines the B-ring substitution pattern of many downstream flavonoids and isoflavonoids. nih.govnih.gov C4H is considered the first plant-specific enzyme in this pathway, making it a key evolutionary component for land plants. embopress.org

Activity of 4-Coumarate-CoA Ligase (4CL)

The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-Coumarate-CoA Ligase (4CL). numberanalytics.comfrontiersin.org This enzyme catalyzes the addition of a coenzyme A (CoA) molecule to the carboxyl group of p-coumaric acid, forming p-coumaroyl-CoA. nih.govwiley.com This reaction is a pivotal branch point in phenylpropanoid metabolism, as the resulting high-energy thioester, p-coumaroyl-CoA, serves as a central precursor for various biosynthetic branches, including the pathways leading to flavonoids, isoflavonoids, lignins, and stilbenes. frontiersin.orgfrontiersin.orgencyclopedia.pub

Table 1: Key Enzymes of the Core Phenylpropanoid Pathway

| Enzyme | Abbreviation | Substrate | Product | Function |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Deamination |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | CoA Ligation |

Isoflavonoid Biosynthetic Branch Pathway Elucidation

From the central precursor p-coumaroyl-CoA, the pathway branches into the legume-specific isoflavonoid synthesis route. This branch involves a series of enzymes that construct the characteristic 3-phenylchromen-4-one backbone of isoflavonoids.

Chalcone (B49325) Synthase (CHS) and Chalcone Reductase (CHR) Mediated Steps

The first committed step in the flavonoid and isoflavonoid branch is catalyzed by Chalcone Synthase (CHS). encyclopedia.pubbioscipublisher.comresearchgate.net CHS is a type III polyketide synthase that performs a stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. frontiersin.orgencyclopedia.pubencyclopedia.pub This reaction forms a polyketide intermediate that cyclizes to produce a chalcone. nih.gov

In the biosynthesis of most isoflavonoids, CHS works in conjunction with a legume-specific enzyme, Chalcone Reductase (CHR). encyclopedia.pubencyclopedia.pub CHR acts on the polyketide intermediate during the CHS-catalyzed reaction, leading to the formation of 6'-deoxychalcone, specifically isoliquiritigenin (B1662430) (4,2',4'-trihydroxychalcone). encyclopedia.pubnih.gov This reduction step is crucial as isoliquiritigenin is the precursor for 5-deoxyisoflavonoids like daidzein (B1669772). nih.govoup.com The resulting chalcone is then typically isomerized by Chalcone Isomerase (CHI) to form a flavanone (B1672756), such as liquiritigenin. encyclopedia.pubwiley.com

Isoflavone (B191592) Synthase (IFS) and 2-Hydroxyisoflavanone (B8725905) Dehydratase (HID) Reactions

The key reaction that defines the isoflavonoid pathway is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme. frontiersin.orgnih.gov IFS acts on flavanone substrates, such as liquiritigenin, and catalyzes a complex rearrangement. frontiersin.orgoup.com This reaction involves the migration of the B-ring from the C-2 position to the adjacent C-3 position of the heterocyclic C-ring, along with hydroxylation at the C-2 position. encyclopedia.pub The product of this reaction is a 2-hydroxyisoflavanone intermediate. encyclopedia.puboup.com

The final step in the formation of the basic isoflavone skeleton is a dehydration reaction catalyzed by 2-Hydroxyisoflavanone Dehydratase (HID). nih.govoup.comresearchgate.net This enzyme removes a water molecule from the 2-hydroxyisoflavanone intermediate, creating a double bond between C-2 and C-3 of the C-ring. encyclopedia.pub This dehydration yields the stable isoflavone structure, such as daidzein or genistein (B1671435). nih.govresearchgate.net These isoflavones then serve as the foundational scaffolds for further modifications, such as hydroxylation, methylation, and prenylation, which lead to the vast diversity of isoflavonoid compounds, including this compound.

Table 2: Key Enzymes of the Isoflavonoid Biosynthetic Branch Pathway

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin (B18129) Chalcone | Polyketide synthesis & cyclization |

| Chalcone Reductase | CHR | Polyketide intermediate (with CHS) | Isoliquiritigenin (6'-deoxychalcone) | Reduction |

| Isoflavone Synthase | IFS | Flavanone (e.g., Liquiritigenin) | 2-Hydroxyisoflavanone | Aryl migration & hydroxylation |

| 2-Hydroxyisoflavanone Dehydratase | HID | 2-Hydroxyisoflavanone | Isoflavone (e.g., Daidzein) | Dehydration |

Specific Enzymatic Steps and Regulatory Mechanisms in this compound Biosynthesis

The biosynthesis of this compound, a lavandulylated isoflavonoid, is a complex process originating from the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce key intermediates. frontiersin.org The core isoflavone structure is synthesized via the action of enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA-ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and the pivotal isoflavone synthase (IFS). frontiersin.orggenome.jp IFS catalyzes the characteristic B-ring migration from position 2 to 3 of the flavanone scaffold, forming the isoflavone backbone. frontiersin.org

The defining feature of this compound is its lavandulyl group. The formation of this irregular monoterpene moiety is a critical and specialized part of the biosynthetic pathway. Research on related compounds in Sophora flavescens indicates a multi-enzyme process for lavandulyl group assembly, which involves the cooperation of different subcellular compartments. nih.gov The process begins with an initial prenylation of the isoflavone core by a prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) group. This is followed by hydroxylation and a subsequent second prenylation reaction catalyzed by an enzyme like Leachianone G 2″-dimethylallyltransferase, which elongates the initial prenyl side-chain to form the final lavandulyl group. nih.gov This suggests a close collaboration between enzymes located in the plastids and the endoplasmic reticulum. nih.gov

Alternatively, other organisms utilize a more direct method where a lavandulyl diphosphate (B83284) synthase (LPPS) catalyzes the direct condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP), the direct precursor for the lavandulyl group. acs.orgacs.org While several prenyltransferases with specificity for flavonoids and isoflavones have been identified in Sophora flavescens, such as SfN8DT-1 and the isoflavone-specific SfG6DT, the precise enzyme that attaches the pre-formed or sequentially built lavandulyl group to the specific isoflavone precursor of this compound is a subject of ongoing research. researchgate.net

The regulation of this pathway is controlled at the transcriptional level. The expression of biosynthetic genes, particularly those for prenyltransferases, is often tissue-specific, such as in the root bark of S. flavescens where these compounds accumulate. acs.org Key transcription factor families, including MYB, WRKY, and AP2/ERF, have been identified as regulators of the flavonoid and isoflavonoid biosynthetic pathways in this plant genus. acs.org

Heterologous Biosynthesis and Metabolic Engineering in Microbial Systems

The complexity of plant secondary metabolism and the low abundance of compounds like this compound in their native sources have driven the development of microbial production platforms. frontiersin.org Microorganisms, particularly the yeast Saccharomyces cerevisiae, have become robust and versatile cell factories for producing isoflavonoids due to their well-characterized genetics and suitability for industrial fermentation. frontiersin.orgfrontiersin.org

The heterologous biosynthesis of the basic isoflavone skeleton in microbes requires the reconstruction of the multi-step plant pathway. This involves introducing and expressing a suite of heterologous enzymes. For the production of prenylated isoflavonoids, the pathway must be further extended to include both the synthesis of the prenyl donor, DMAPP, and the specific prenyltransferase enzyme that attaches it to the isoflavone acceptor.

Engineered Yeast Cell Factories for Isoflavonoid Production

Saccharomyces cerevisiae has been extensively engineered for the production of various flavonoids and isoflavonoids. frontiersin.orgfrontiersin.org The foundational step is the establishment of the core isoflavonoid pathway, which converts a central metabolite like L-tyrosine or L-phenylalanine into isoflavone aglycones such as genistein or daidzein. This has been achieved by expressing up to seven or more enzymes from different plant origins. frontiersin.org

To enhance the production of these compounds, various metabolic engineering strategies are employed. A common approach is to increase the intracellular pool of precursors. This includes boosting the supply of malonyl-CoA and the aromatic amino acid precursors. For prenylated isoflavonoids, a critical focus is on augmenting the availability of the prenyl donor DMAPP, which is synthesized via the native mevalonate (B85504) (MVA) pathway in yeast. frontiersin.org Overexpression of key genes in the MVA pathway, such as HMG-CoA reductase, can significantly increase the flux towards DMAPP and its isomer isopentenyl pyrophosphate (IPP). frontiersin.org

Another key strategy involves minimizing the flux through competing metabolic pathways. In yeast, the ergosterol (B1671047) biosynthesis pathway competes for the MVA pathway intermediate farnesyl pyrophosphate (FPP). Downregulating key enzymes in the ergosterol pathway, such as squalene (B77637) synthase, can redirect FPP towards the desired isoflavonoid products. frontiersin.org

For the production of a specific compound like this compound, the yeast platform would need to be further engineered to express the specialized enzymes from Sophora responsible for lavandulyl group formation and attachment. This could involve expressing the entire multi-enzyme complex, including the initial prenyltransferase, hydroxylase, and the elongating dimethylallyltransferase. nih.gov The successful expression of functional, membrane-bound plant prenyltransferases in yeast has been demonstrated, paving the way for the microbial production of complex prenylated isoflavonoids. nih.govmdpi.com

Table 1: Key Enzymes and Strategies for Isoflavonoid Production in Engineered Yeast

| Enzyme/Strategy | Function/Purpose | Origin of Enzyme (Examples) | Reference(s) |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to cinnamic acid. | Rhodosporidium toruloides | nih.gov |

| Cinnamate 4-Hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. | Arabidopsis thaliana | nih.gov |

| 4-Coumarate:CoA-Ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. | Arabidopsis thaliana | nih.gov |

| Chalcone Synthase (CHS) | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. | Hypericum androsaemum | nih.gov |

| Chalcone Isomerase (CHI) | Isomerizes naringenin chalcone to naringenin. | Medicago sativa | frontiersin.org |

| Isoflavone Synthase (IFS) | Converts naringenin to the isoflavone genistein. | Glycine max (Soybean) | frontiersin.org |

| Isoflavone Prenyltransferase (e.g., SfG6DT) | Attaches a prenyl group to the isoflavone core. | Sophora flavescens | researchgate.net |

| MVA Pathway Upregulation | Increases supply of prenyl donor (DMAPP). | Saccharomyces cerevisiae (native) | frontiersin.org |

| Ergosterol Pathway Downregulation | Reduces competition for FPP, a DMAPP precursor. | Saccharomyces cerevisiae (native) | frontiersin.org |

| Subcellular Compartmentalization | Sequesters pathway in organelles like peroxisomes to improve efficiency. | N/A | genome.jp |

Advanced Isolation and Purification Methodologies

Chromatographic Techniques for Complex Mixture Separation

The separation and purification of Sophoraisoflavanone D from crude plant extracts are primarily achieved through a combination of column chromatography and high-performance liquid chromatography (HPLC). These techniques exploit the physicochemical properties of the compound, such as polarity and size, to separate it from other structurally similar flavonoids and secondary metabolites.

Initial separation of the crude extract is often performed using column chromatography with silica (B1680970) gel. researchgate.net This technique separates compounds based on their polarity. For instance, in the isolation of this compound from Sophora chrysophylla, the extract was subjected to silica gel column chromatography using a benzene-ethyl acetate (B1210297) solvent system with a gradient of increasing polarity (from 10:1 to 1:1) to elute different fractions. researchgate.net This initial step is crucial for removing a significant portion of interfering compounds.

Following silica gel chromatography, Sephadex LH-20 is frequently employed for further purification. nih.govresearchgate.net Sephadex LH-20 is a size-exclusion chromatography medium that also exhibits partition and adsorption characteristics, making it effective for separating flavonoids. nih.govresearchgate.netsigmaaldrich.com It is particularly useful for separating compounds of similar polarity. The dual hydrophilic and lipophilic nature of the hydroxypropylated dextran (B179266) beads allows for unique selectivity in various organic solvents. researchgate.netsigmaaldrich.com Methanol is a common eluent for Sephadex LH-20 columns in flavonoid separation. nih.govresearchgate.net The process involves swelling the dry Sephadex LH-20 powder in the chosen solvent before packing the column to ensure optimal performance. cytivalifesciences.comresearchgate.net

Table 1: Column Chromatography Parameters for this compound Isolation

| Parameter | Silica Gel Chromatography | Sephadex LH-20 Chromatography |

|---|---|---|

| Stationary Phase | Silica Gel researchgate.net | Sephadex LH-20 nih.govresearchgate.net |

| Mobile Phase/Eluent | Benzene-Ethyl Acetate (gradient) researchgate.net | Methanol (isocratic) nih.govresearchgate.net |

| Separation Principle | Adsorption (Polarity) nih.gov | Size Exclusion / Partition researchgate.netsigmaaldrich.com |

| Primary Function | Initial fractionation of crude extract researchgate.net | Fine purification of fractions nih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. kromasil.com Both analytical and preparative HPLC are utilized to achieve high purity. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of flavonoids. nih.govmicrosynth.com

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. mdpi.com The mobile phase often consists of a mixture of an aqueous solvent (like water with a small percentage of formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govmdpi.com A gradient elution method, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. nih.govmdpi.com For example, a gradient might start with a low percentage of acetonitrile and increase over the course of the run to elute more hydrophobic compounds. mdpi.com The separated compounds are detected using a UV detector, often set at a wavelength where flavonoids exhibit strong absorbance.

The scalability of HPLC allows for the transition from analytical-scale methods, used for identification and purity assessment, to preparative-scale purification to obtain larger quantities of the pure compound. kromasil.com

Table 2: Illustrative HPLC Conditions for Flavonoid Separation

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) nih.gov |

| Stationary Phase | C18 Column mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile mdpi.com |

| Elution Mode | Gradient Elution nih.govmdpi.com |

| Detection | UV Detector |

Strategies for Enrichment and Target Compound Isolation from Botanical Extracts

The isolation of a specific compound like this compound from a complex botanical matrix requires strategies to enrich the target molecule before final purification. encyclopedia.pubmdpi.com Enrichment aims to increase the concentration of the desired compound relative to other components in the extract. nih.gov

A common initial step is solvent extraction, where the dried and powdered plant material is extracted with a solvent like methanol. researchgate.net This crude extract contains a vast array of compounds. To narrow down the complexity, liquid-liquid partitioning can be employed. For instance, the methanolic extract can be partitioned between water and a series of organic solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate. This separates compounds based on their solubility and polarity, with flavonoids like this compound typically concentrating in the ethyl acetate fraction.

Further enrichment can be achieved using macroporous resin chromatography. nih.gov These resins can selectively adsorb certain classes of compounds from the extract, which can then be eluted with a suitable solvent, thereby enriching the target compounds before they are subjected to finer chromatographic techniques like silica gel and Sephadex LH-20 column chromatography. nih.gov The development of efficient phosphopeptide enrichment methods for plant membrane proteins highlights the importance of targeted enrichment strategies in analyzing low-abundance molecules. frontiersin.org

Comprehensive Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Methods for Molecular Architecture Determination

Spectroscopic techniques that probe the interaction of electromagnetic radiation with matter are paramount in piecing together the molecular puzzle of compounds like Sophoraisoflavanone D. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two such powerful tools that offer complementary information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. wikipedia.org It exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in assembling its complete structural picture. mdpi.comprinceton.edu

One-dimensional NMR provides the initial and fundamental spectroscopic data for structural determination.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound reveals the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all the hydrogen atoms within the molecule. This information allows for the identification of different types of protons, such as those on aromatic rings, aliphatic chains, and those attached to oxygen atoms (hydroxyl groups). For instance, the chemical shifts can indicate the electronic environment of a proton, while coupling patterns reveal the number of neighboring protons.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating the type of carbon (e.g., carbonyl, aromatic, aliphatic). The ¹³C-NMR data for isoflavanone (B1217009) skeletons typically show characteristic signals for C-2, C-3, and the carbonyl carbon C-4. tandfonline.com For example, in a related isoflavanone, signals at δ 46.2, 71.6, and 198.1 were assigned to C-3, C-2, and C-4, respectively. tandfonline.com

A representative, though not exhaustive, table of typical ¹H and ¹³C NMR chemical shifts for an isoflavanone core is presented below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | ~4.6 (dd) | ~70-72 |

| 3 | ~3.8 (m) | ~45-47 |

| 4 | - | ~190-200 (C=O) |

| 5 | - | ~160-165 |

| 6 | ~6.0-6.2 (d) | ~95-97 |

| 7 | - | ~160-165 |

| 8 | ~6.0-6.2 (d) | ~95-97 |

| 1' | - | ~130-132 |

| 2', 6' | ~7.2-7.4 (d) | ~128-130 |

| 3', 5' | ~6.8-7.0 (d) | ~115-117 |

| 4' | - | ~155-158 |

Note: The exact chemical shifts for this compound would depend on its specific substitution pattern.

While 1D NMR provides a list of the atoms present, 2D NMR experiments reveal how these atoms are connected, which is essential for assembling the complete molecular structure. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the same spin system, for example, showing the relationships between adjacent protons on the aromatic rings and the isoflavanone core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is a powerful tool for unambiguously assigning the carbon signals in the ¹³C-NMR spectrum based on the assignments of the directly bonded protons from the ¹H-NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. researchgate.net This is a key technique for determining the stereochemistry and three-dimensional structure of a molecule. For this compound, NOESY correlations would help to establish the relative orientation of substituents on the isoflavanone ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mvpsvktcollege.ac.inmegalecture.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. libretexts.orglibretexts.org

Key expected IR absorptions for this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of hydroxyl (-OH) groups. fiveable.me

C-H stretch (aromatic and aliphatic): Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds are found just below 3000 cm⁻¹. libretexts.org

C=O stretch: A strong, sharp absorption band around 1680-1740 cm⁻¹, characteristic of the ketone carbonyl group in the isoflavanone core. fiveable.me

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region, confirming the presence of aromatic rings. libretexts.org

C-O stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ether and alcohol C-O bonds. mvpsvktcollege.ac.in

Mass Spectrometry (MS) Techniques for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of complex molecules like this compound by analyzing their fragmentation patterns. nih.govmdpi.com In this technique, the precursor ion of the compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation spectrum provides a fingerprint of the molecule's structure. mdpi.comnih.gov

The fragmentation pathways are highly dependent on the structure of the molecule. For isoflavonoids, characteristic fragmentation patterns often involve the cleavage of the C-ring. researchgate.net The specific fragmentation pattern of this compound would reveal information about the location of its substituent groups. By analyzing the mass-to-charge ratio (m/z) of the fragments, researchers can piece together the molecular structure. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. While specific fragmentation data for this compound is not detailed in the provided results, the general principles of MS/MS applied to similar flavonoid structures suggest that retro-Diels-Alder (RDA) reactions in the C-ring are common fragmentation pathways. These pathways are instrumental in differentiating between isomers. researchgate.net The analysis of these fragmentation pathways is crucial for distinguishing this compound from other related isoflavonoids. scispace.com

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Applications

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization techniques used in mass spectrometry, each with distinct advantages for the analysis of compounds like this compound.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. wikipedia.orgmetwarebio.com It generates ions directly from a solution, which is advantageous for coupling with liquid chromatography (LC). metwarebio.com ESI-MS typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org This is highly beneficial for determining the molecular weight of the compound with high accuracy. nih.gov For this compound, ESI-MS would be the method of choice for obtaining the molecular ion, which is a critical first step in its identification. researchgate.net The technique's ability to be coupled with tandem mass spectrometry (ESI-MS/MS) allows for subsequent structural elucidation through controlled fragmentation of the molecular ion. wikipedia.org

Electron Ionization (EI-MS) , in contrast, is a hard ionization technique that involves bombarding the sample with high-energy electrons. wikipedia.org This process leads to extensive fragmentation of the molecule, creating a detailed mass spectrum that can serve as a molecular fingerprint. wikipedia.orguni-saarland.de While this extensive fragmentation can sometimes result in the absence of a clear molecular ion peak, the pattern of fragment ions is highly reproducible and useful for structural determination and for creating searchable spectral libraries. uni-saarland.de For this compound, EI-MS could provide valuable structural information by revealing characteristic fragment ions that can be compared against databases of known compounds. nih.gov

| Ionization Technique | Principle | Fragmentation | Primary Application for this compound |

| ESI-MS | Soft ionization, ions generated from solution via a high-voltage spray. wikipedia.org | Minimal, preserves the molecular ion. wikipedia.org | Accurate molecular weight determination and as a precursor for MS/MS analysis. nih.gov |

| EI-MS | Hard ionization, molecules bombarded with high-energy electrons in the gas phase. wikipedia.org | Extensive, provides a detailed fragmentation pattern. wikipedia.org | Structural elucidation through characteristic fragment ions and library matching. nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of large biomolecules and synthetic polymers, but it can also be applied to smaller organic molecules like this compound, especially in complex mixtures. bgu.ac.ilresearchgate.net In MALDI-TOF, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net

The primary advantage of MALDI-TOF is its high sensitivity and ability to analyze samples directly from complex mixtures. bgu.ac.il While not as commonly used for small molecules as ESI, it can be a valuable tool, particularly for rapid screening. For this compound, MALDI-TOF could be employed for a quick determination of its molecular weight. The time-of-flight analyzer provides high mass resolution and accuracy. Although detailed applications for this compound specifically are not prevalent, the technique's utility in analyzing a wide range of organic compounds suggests its potential applicability. bgu.ac.ilmdpi.com

Complementary Analytical and Computational Approaches

Beyond mass spectrometry, a suite of other analytical and computational methods are essential for the complete and unambiguous structural characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is primarily used for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like many flavonoids, a derivatization step is often required to increase their volatility.

In the context of this compound, GC-MS analysis would likely involve the derivatization of the isoflavanone to make it suitable for gas-phase analysis. The gas chromatograph would then separate the derivatized this compound from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. shimadzu.eu Following separation, the compound would be introduced into the mass spectrometer, typically using an electron ionization (EI) source, to generate a characteristic mass spectrum. nih.govresearchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in identification, especially when compared to spectral libraries like the NIST library. unar.ac.id

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique relies on the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise arrangement of atoms in space. nih.gov

For a chiral molecule like this compound, determining its absolute configuration is crucial. X-ray crystallography can achieve this through the analysis of anomalous scattering effects. mit.edu This method is definitive, provided that a high-quality single crystal of the compound can be grown, which can sometimes be a challenge. researchgate.net The successful application of X-ray crystallography would provide an unambiguous determination of the stereochemistry of this compound. Modern techniques have improved the ability to determine the absolute configuration even for molecules containing only light atoms like carbon, hydrogen, and oxygen. mit.edu

| Technique | Information Provided | Requirement for this compound |

| GC-MS | Retention time and fragmentation pattern. shimadzu.euresearchgate.net | Derivatization to increase volatility. |

| X-ray Crystallography | Precise 3D atomic arrangement and absolute configuration. researchgate.netnih.gov | High-quality single crystal. researchgate.net |

Integration of Computational Strategies (e.g., Universal Fragmentation Model (UFM)) for 3D Structural Interpretation

Computational strategies are increasingly being integrated with experimental analytical data to enhance the accuracy of structural elucidation. The Universal Fragmentation Model (UFM) is a recent development that aims to predict the fragmentation pathways of molecules in tandem mass spectrometry. chemrxiv.orgchemrxiv.org

The UFM is based on the principles of gas-phase ion chemistry and can model complex fragmentation reactions, including those involving rearrangements. chemrxiv.org For a molecule like this compound, the UFM could be used to predict its MS/MS fragmentation spectrum. By comparing the computationally predicted spectrum with the experimentally obtained spectrum, researchers can gain greater confidence in their structural assignment. This approach is particularly valuable for differentiating between isomers that may have very similar experimental spectra. The model can generate potential fragmentation pathways and the 3D structures of the resulting fragment ions, providing a deeper understanding of the molecule's behavior in the mass spectrometer. chemrxiv.org This integration of computational and experimental data represents a powerful approach for the comprehensive 3D structural interpretation of complex natural products.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Related Isoflavonoid (B1168493) Scaffolds

The total synthesis of isoflavonoid scaffolds, which forms the core of sophoraisoflavanone D, has been approached through several established routes. These methods are adaptable for the synthesis of a wide range of isoflavonoids.

One of the most traditional and widely used methods is the deoxybenzoin route . rsc.orgresearchgate.net This approach involves the C-formylation or acylation of a 2-hydroxydeoxybenzoin precursor, followed by acid-catalyzed cyclization to form the isoflavone (B191592) ring system. rsc.orgnih.gov For instance, the reaction of a substituted 2-hydroxydeoxybenzoin with ethyl formate (B1220265) in the presence of a base like sodium metal can yield a 2-hydroxyisoflavanone (B8725905) intermediate, which upon dehydration, furnishes the corresponding isoflavone. rsc.org To obtain an isoflavanone (B1217009) like this compound, the dehydration step would be omitted.

Another prominent method is the oxidative rearrangement of chalcones . rsc.orgnih.gov This biomimetic approach mimics the natural biosynthetic pathway of isoflavonoids, where a 1,2-aryl migration is a key step. rsc.org Reagents like thallium(III) nitrate (B79036) have been historically used for this transformation, converting a 2'-hydroxychalcone (B22705) to an isoflavone. researchgate.netnih.gov

More contemporary strategies often employ metal-catalyzed cross-coupling reactions to construct the isoflavonoid core. rsc.org The Suzuki-Miyaura coupling, for example, has been successfully used to couple a 3-halochromone with an arylboronic acid, providing a versatile and efficient route to isoflavones. nih.govacs.org Other cross-coupling reactions, such as the Negishi and Stille reactions, have also been applied in the synthesis of isoflavonoids. rsc.org These methods offer the advantage of modularity, allowing for the introduction of diverse substituents on the B-ring. A novel approach has also been developed for the synthesis of genistein (B1671435), a well-known isoflavone, utilizing a Suzuki coupling reaction with palladium acetate (B1210297) and poly(ethylene glycol). thieme-connect.com

A summary of common synthetic routes for isoflavonoid scaffolds is presented below:

| Synthetic Route | Key Precursors | Key Transformation | Primary Product Type |

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin | C-acylation/formylation and cyclization | Isoflavone/Isoflavanone |

| Chalcone (B49325) Oxidative Rearrangement | 2'-Hydroxychalcone | 1,2-Aryl migration | Isoflavone |

| Suzuki-Miyaura Coupling | 3-Halochromone, Arylboronic acid | Pd-catalyzed cross-coupling | Isoflavone |

| Negishi Coupling | 3-Halochromone, Organozinc reagent | Pd-catalyzed cross-coupling | Isoflavone |

Semisynthesis and Chemical Modification for Analog Generation

Semisynthesis, starting from readily available natural products, represents an efficient strategy for generating structural analogs of complex molecules like this compound. This approach is particularly valuable for creating derivatives with modified biological activities or for confirming the structure of a natural product.

The chemical modification of isoflavonoids can involve various reactions, such as glycosylation, methylation, and nitration. For example, the glycosylation of isoflavones has been shown to significantly impact their solubility, stability, and bioactivity. nih.govnih.gov Semisynthetic glycoconjugates of isoflavones have, in some cases, exhibited more potent biological effects than the parent aglycones. nih.gov The process of glycosylation can be achieved chemically, often involving the reaction of an isoflavone with an activated sugar donor. nih.gov

The modification of isoflavones during food processing, such as cooking and fermentation, also provides insights into their chemical reactivity. researchgate.netsoiaefrutta.comnih.gov For instance, the 6''-O-malonyl-β-glucoside conjugates of isoflavones found in soybeans can be de-esterified or decarboxylated under thermal treatment. researchgate.netsoiaefrutta.comnih.gov These transformations highlight the potential for selective modification of isoflavonoid structures.

A study on the isoflavone sissotrin (B208393) isolated from Trifolium baccarinii demonstrated the generation of new derivatives through nitration and acetylation. scirp.org Such modifications can be used to probe the structure-activity relationships of isoflavonoids. The semisynthesis of prunetin (B192199) from the more abundant natural flavonoid naringenin (B18129) has also been reported, showcasing a multi-step transformation that includes an oxidative rearrangement of a chalcone intermediate. oup.com

Stereoselective Synthesis of this compound and its Isomers

This compound possesses a stereocenter at the C3 position of the isoflavanone core, making its stereoselective synthesis a key challenge. The development of methods to control the absolute configuration at this center is crucial for studying the specific biological activities of each enantiomer.

Several strategies have been developed for the asymmetric synthesis of isoflavanones and related flavonoids. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by their removal to afford the enantiomerically enriched product. rsc.org

More recently, catalytic asymmetric methods have gained prominence. Asymmetric transfer hydrogenation (ATH) of isoflavones, followed by oxidation, has been shown to produce enantiomerically enriched isoflavanones. acs.org A dynamic kinetic resolution (DKR) approach coupled with ATH can convert a racemic isoflavanone into a single enantiomer of the corresponding isoflavanol, which can then be oxidized to the desired isoflavanone. acs.orgacs.org This method has been successfully applied to the synthesis of various isoflavans and could be adapted for isoflavanones. acs.orgacs.org

Another catalytic asymmetric approach is the α-arylation of ketones. A method for the catalytic asymmetric α-arylation of ketones with sterically hindered aryl rings has been developed and applied to the first catalytic asymmetric synthesis of isoflavanones, achieving high enantioselectivities. rsc.orgrsc.org

The Sharpless asymmetric dihydroxylation has also been employed in the stereoselective synthesis of isoflavonoid derivatives, such as the synthesis of (+)-pisatin, where it was used to establish a key stereocenter with high enantiomeric excess. mdpi.com

Development of Novel Synthetic Routes for Structural Diversification

The ongoing demand for new chemical entities with improved biological profiles drives the development of novel synthetic routes that allow for greater structural diversification of the isoflavonoid scaffold.

Recent advances in synthetic methodology have provided new tools for isoflavonoid synthesis. These include the use of organocatalysis and the development of new metal-catalyzed reactions . For example, nickel-catalyzed domino arylation reactions of ortho-hydroxyarylenaminones have been developed for the synthesis of isoflavones. researchgate.net This method offers a high degree of modularity and functional group tolerance.

The heterologous biosynthesis of isoflavonoids in microbial hosts is another emerging frontier. frontiersin.org By engineering the metabolic pathways of organisms like E. coli and Saccharomyces cerevisiae, it is possible to produce isoflavonoids and their precursors. frontiersin.org This approach not only provides a sustainable source of these compounds but also opens up possibilities for generating novel structures through metabolic engineering. The isoflavonoid biosynthetic pathway starts with the enzyme isoflavone synthase (IFS), which catalyzes the key aryl migration step to form a 2-hydroxyisoflavanone. nih.gov

The development of new synthetic methods often focuses on improving efficiency, reducing the number of steps, and employing more environmentally friendly reagents and conditions. These novel routes are crucial for building libraries of this compound analogs, which are essential for detailed structure-activity relationship studies and the identification of new therapeutic leads.

Mechanistic Investigations of Biological Activities in Preclinical Models

Antimicrobial Activity and Underlying Mechanisms

Sophoraisoflavanone D has been evaluated for its antimicrobial activity against a spectrum of microorganisms, demonstrating both antibacterial and antifungal effects. Research indicates that this compound exhibits good antifungal activity coupled with strong antibacterial properties. nih.govebi.ac.uk

This compound has shown significant antibacterial activity against various Gram-positive bacteria. nih.gov Studies have reported its effectiveness against Staphylococcus aureus and Staphylococcus epidermis. nih.gov The compound's activity extends to methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to multiple antibiotics. nih.govnih.gov Flavonoids, in general, are known to combat MRSA by disrupting membrane structures and inhibiting efflux pumps and bacterial virulence factors. nih.gov

The antibacterial mechanism of related flavonoids often involves targeting the bacterial cell membrane, leading to a loss of integrity and disruption of essential processes. nih.gov For instance, some flavonoids can interfere with the synthesis of the cell wall and biofilm formation. nih.govresearchgate.net They can also disrupt the energy metabolism of bacteria like MRSA. nih.gov

While specific data on this compound's activity against Streptococcus mutans and Mycobacterium vaccae is limited in the provided search results, the broader class of isoflavanones has shown promise. For example, Kenusanone H and (3R)-tomentosanol B have demonstrated potent activity against Mycobacterium vaccae with low Minimum Inhibitory Concentrations (MICs). mak.ac.ugresearchgate.net Mycobacterium vaccae is a nonpathogenic soil bacterium that has been studied for its immunotherapeutic potential. wikipedia.org

Table 1: Antibacterial Activity of this compound and Related Compounds against Gram-Positive Bacteria

| Compound | Bacterium | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | Strong antibacterial activity | Not specified | nih.gov |

| This compound | Staphylococcus epidermis | Strong antibacterial activity | Not specified | nih.gov |

| Kenusanone H | Staphylococcus aureus (MRSA) | Promising antibacterial activity | 1.56 | mak.ac.ugresearchgate.net |

| Kenusanone H | Mycobacterium vaccae | Promising antibacterial activity | 0.78 | mak.ac.ugresearchgate.net |

| (3R)-tomentosanol B | Staphylococcus aureus (MRSA) | Promising antibacterial activity | 3.12 | mak.ac.ugresearchgate.net |

| (3R)-tomentosanol B | Mycobacterium vaccae | Promising antibacterial activity | 1.56 | mak.ac.ugresearchgate.net |

The efficacy of this compound against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium has been investigated. nih.gov Generally, Gram-negative bacteria are more resistant to antibacterial agents due to their outer membrane. semanticscholar.org However, some flavonoids have demonstrated activity against these challenging pathogens. researchgate.net The mechanisms of resistance in Gram-negative bacteria often involve this outer membrane, which can be altered to create resistance, as well as efflux pumps that expel antibiotics from the cell. semanticscholar.orgfrontiersin.org

Research on a range of plant flavonoids has shown varying degrees of antibacterial activity against E. coli. nih.gov The lipophilicity of a flavonoid appears to play a role in its effectiveness against Gram-negative bacteria, with DNA gyrase being identified as a potential target. nih.govmdpi.com

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

| Compound | Bacterium | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Escherichia coli | Evaluated | Not specified | nih.gov |

| This compound | Salmonella typhimurium | Evaluated | Not specified | nih.gov |

This compound has demonstrated good antifungal activity against pathogenic fungi like Candida albicans and Saccharomyces cerevisiae. nih.govebi.ac.uk Candida albicans is a common cause of fungal infections in humans, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. d-nb.infonih.gov

The antifungal activity of flavonoids can be attributed to various mechanisms, including the disruption of the fungal cell membrane and inhibition of biofilm formation. nih.gov For instance, some flavonoids have been shown to have a synergistic effect with existing antifungal drugs. woodj.org

Table 3: Antifungal Activity of this compound

| Compound | Fungus | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Candida albicans | Good antifungal activity | Not specified | nih.gov |

| This compound | Saccharomyces cerevisiae | Good antifungal activity | Not specified | nih.gov |

In the context of plant-fungus interactions, certain isoflavones have been shown to inhibit the hyphal growth of the arbuscular mycorrhizal fungus Gigaspora margarita. nih.gov This fungus forms a symbiotic relationship with many plants, but some plant species produce compounds that inhibit its colonization. researchgate.net Studies on white lupin, a non-host plant for this fungus, have isolated isoflavones, including sophoraisoflavanone A, from its root exudates which inhibit the germ tube growth of Gigaspora margarita. researchgate.netresearchgate.net This suggests that this compound, being a related compound, may also play a role in mediating plant-fungal interactions.

A key aspect of the antimicrobial activity of flavonoids is their ability to interfere with bacterial virulence factors and biofilm formation. nih.gov Biofilms are communities of microorganisms attached to a surface, which provide increased resistance to antibiotics. mdpi.com Several flavonoids have been shown to inhibit biofilm formation by various bacteria, including Staphylococcus aureus. nih.govmdpi.com The mechanism can involve the disruption of the bacterial cell membrane and the inhibition of proteins involved in biofilm synthesis. nih.govresearchgate.net

The antibacterial mechanism of flavonoids often involves multiple targets within the bacterial cell. nih.gov One important mechanism is the inhibition of efflux pumps, which are proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. nih.gov By inhibiting these pumps, flavonoids can restore the efficacy of antibiotics that were previously ineffective.

Another critical target for flavonoids is the bacterial cell wall and membrane. nih.govresearchgate.net Disruption of the cell membrane's integrity can lead to the leakage of cellular components and ultimately cell death. frontiersin.org Furthermore, some flavonoids have been found to inhibit bacterial enzymes essential for processes like DNA replication and protein synthesis. mdpi.commdpi.com

Antioxidant Effects and Cellular Protection Mechanisms

This compound has demonstrated significant antioxidant properties in various preclinical studies. Its mechanisms of cellular protection involve the direct scavenging of harmful free radicals, modulation of endogenous antioxidant enzyme systems, and inhibition of damaging oxidative modification processes.

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells. nih.gov this compound has been shown to be an effective scavenger of these harmful molecules. researchgate.net It directly neutralizes ROS, such as the superoxide (B77818) anion, thereby preventing them from damaging cellular components like lipids, proteins, and nucleic acids. nih.govresearchgate.net This scavenging activity is a key aspect of its antioxidant effect, helping to mitigate oxidative stress within the body. researchgate.netfrontiersin.org Studies have shown that this compound inhibits superoxide anion-mediated lipid peroxidation in a concentration-dependent manner. researchgate.net For instance, at a concentration of 100 μM, it inhibited lipid peroxidation by 77.2 ± 1.0%, with an IC50 value of 16.1 μM. researchgate.net

Modulation of Antioxidant Enzyme Systems (e.g., Superoxide Dismutase (SOD), Total Antioxidant Capacity (T-AOC), Glutathione (GSH))

Table 1: Effect of Sophora davidi Extract (SDE) on Antioxidant Markers in a Preclinical Model

| Group | SOD (U/mgprot) - Liver | SOD (U/mgprot) - Brain | T-AOC (U/mgprot) - Liver | T-AOC (U/mgprot) - Brain | GSH (mg/gprot) - Liver | GSH (mg/gprot) - Brain |

|---|---|---|---|---|---|---|

| Normal Control | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| D-gal Model | Significantly lower than normal | Significantly lower than normal | Significantly lower than normal | Significantly lower than normal | Significantly lower than normal | Significantly lower than normal |

| SDE-treated | Significantly upregulated vs. model | Significantly upregulated vs. model | Significantly upregulated vs. model | Significantly upregulated vs. model | Significantly upregulated vs. model | Significantly upregulated vs. model |

Source: Adapted from research on Sophora davidi extract containing various flavonoids. nih.gov

Inhibition of Oxidative Modification Processes (e.g., Copper-Induced Protein Oxidative Modification)

Oxidative modification of proteins, often induced by metal ions like copper, can lead to loss of protein function and cellular damage. nih.govfrontiersin.org Copper, in its reduced state, can catalyze the formation of highly toxic hydroxyl radicals, which can damage biological macromolecules. mdpi.comfrontiersin.org this compound and related flavanones have shown the ability to inhibit this damaging process. nih.gov For example, sophoraflavanones B and H, isolated from Sophora mooracroftiana, have demonstrated inhibitory effects on copper-induced protein oxidative modification in mouse brain homogenates. nih.gov This protective effect was found to be stronger than that of the related flavanone (B1672756), naringenin (B18129), and the hydroxyl radical scavenger, mannitol. nih.gov This suggests that this compound may help protect proteins from oxidative damage, thereby preserving their normal function. nih.govresearchgate.net

Anti-Inflammatory Mechanisms of Action

In addition to its antioxidant properties, this compound exhibits anti-inflammatory effects by modulating the production of key signaling molecules involved in the inflammatory response.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, IL-1β)

Pro-inflammatory cytokines are signaling molecules that promote inflammation. thermofisher.com Key examples include interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). thermofisher.comfrontiersin.org Elevated levels of these cytokines are associated with various inflammatory conditions. frontiersin.orgwindows.net Research on extracts from Sophora davidi, which contain a variety of flavonoids, has shown a significant downregulation in the mRNA expression of TNF-α, IL-1β, and IL-6 in both the liver and brain of mice subjected to a d-galactose-induced aging model. nih.gov This suggests that the compounds within the extract, likely including isoflavones, can suppress the production of these key pro-inflammatory mediators, thereby exerting an anti-inflammatory effect. nih.govwindows.net

Table 2: Effect of Sophora davidi Extract (SDE) on Pro-inflammatory Cytokine mRNA Expression

| Cytokine | Effect in Liver | Effect in Brain |

|---|---|---|

| TNF-α | Downregulated | Downregulated |

| IL-1β | Downregulated | Downregulated |

| IL-6 | Downregulated | Downregulated |

Source: Adapted from research on Sophora davidi extract containing various flavonoids. nih.gov

Regulation of Anti-inflammatory Cytokines (e.g., IL-10)

In contrast to pro-inflammatory cytokines, anti-inflammatory cytokines help to resolve inflammation and maintain immune balance. frontiersin.orgnih.gov Interleukin-10 (IL-10) is a key anti-inflammatory cytokine that plays a crucial role in limiting the immune response and preventing tissue damage. frontiersin.orgnih.govnih.gov While direct studies on this compound's effect on IL-10 are limited, the general understanding of anti-inflammatory mechanisms often involves the upregulation of such regulatory cytokines. The ability to modulate the balance between pro- and anti-inflammatory cytokines is a hallmark of effective anti-inflammatory agents.

Impact on Inflammatory Signaling Pathways (e.g., NF-kB)

This compound is a component of extracts from plants of the Sophora genus, which have demonstrated anti-inflammatory effects in preclinical studies. In research involving an aging mouse model induced by D-galactose, an extract from the fruit of Sophora davidi (Franch.) Skeels (SDE), which contains this compound, was shown to significantly downregulate the mRNA expression of key inflammatory mediators. Specifically, the expression of nuclear factor-kappaB (NF-κB), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) was reduced in both the liver and brain tissues of the mice. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for controlling inflammation. elifesciences.orgwikipedia.org The ability of the SDE extract to lower the expression of NF-κB and associated pro-inflammatory cytokines suggests a potential mechanism by which its components, including this compound, may exert anti-inflammatory effects. researchgate.net

Antitumor and Anticancer Research in Cell Lines and Animal Models

The anticancer potential of this compound, often as a constituent of plant extracts, has been investigated in various cell lines and animal models.

Inhibition of Cell Proliferation and Viability (e.g., HaCaT cells, S180 sarcoma in mice, HepG2 cells, SW480, MRC-5, KB cells)

Research on extracts containing this compound and other flavonoids has shown varied effects on cell proliferation and viability across different cell types.

HaCaT cells: In one study, this compound was noted for its activity as a hydroxy radical scavenger. researchgate.net

HepG2 cells: The anticancer activity of compounds from the Sophora genus has been observed in human hepatocellular carcinoma (HepG2) cells. nih.gov A chloroform (B151607) extract of Sophora flavescens Ait. (SFA-CHCl3), a plant known to contain various isoflavonoids, was found to inhibit the proliferation of HepG2 cells in a dose-dependent manner. mdpi.com The half-maximal inhibitory concentration (IC50) for the extract was determined to be 47.68 µg/mL after 48 hours of treatment. mdpi.com

S180 sarcoma in mice, SW480, MRC-5, and KB cells: Based on the available scientific literature, there is no specific information regarding the direct effects of isolated this compound on the proliferation and viability of S180 sarcoma cells in mice, nor on SW480 (colon adenocarcinoma), MRC-5 (normal lung fibroblast), or KB (oral epidermoid carcinoma) cell lines. The S180 sarcoma model has been used to test the antitumor activity of other natural compounds. altogenlabs.com Similarly, MRC-5 cells are often used as a non-cancerous control line to assess the selectivity of cytotoxic agents. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest

The induction of programmed cell death (apoptosis) and the halting of the cell division cycle are key strategies for cancer therapy. nih.gov Extracts containing this compound have been shown to influence these processes. General studies on flavonoids isolated from Flos Sophorae Immaturus indicate that they can induce both cell cycle arrest and apoptosis in various human cancer cell lines, including those from ovarian cancer, breast cancer, leukemia, and gastrointestinal tumors. researchgate.net

Table 1: Effect of Sophora flavescens Extract on HepG2 Cell Cycle Distribution Click on the headers to sort the data.

| Treatment Group | G2/M Phase Cell Proportion (%) | Time (hours) |

|---|---|---|

| Control | 2.87 | - |

| SFA-CHCl3 Extract | 3.87 | 24 |

| SFA-CHCl3 Extract | 6.26 | 48 |

| SFA-CHCl3 Extract | 8.23 | 72 |

Modulation of Key Signaling Pathways (e.g., p53, Hippo, PI3K-AKT, Wnt pathway)

This compound, primarily as a component of plant extracts, has been studied for its ability to modulate critical signaling pathways involved in cell fate.

p53 Pathway: In a preclinical aging model, an extract of Sophora davidi fruit (SDE), which includes this compound, was found to inhibit the expression of the p53 protein that had been induced by D-galactose. windows.net The p53 pathway is a crucial tumor suppressor network that responds to cellular stress to induce cell cycle arrest or apoptosis. nih.govfrontiersin.org The observed inhibition in the aging model highlights a context-dependent regulation of this pathway.

PI3K-AKT Pathway: The same study on the anti-aging effects of SDE suggested that its mechanism may involve the activation of the PI3K/Akt/Nrf2 signaling pathway. windows.net In many cancers, the PI3K-AKT pathway is overactive and promotes cell survival and proliferation, making it a target for inhibition, not activation. nih.govfrontiersin.orgmdpi.comnih.gov This indicates that the effect of this compound-containing extracts on this pathway may be highly dependent on the biological context.

Wnt Pathway: Flavonoids as a class of compounds are known to influence the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. researchgate.netnih.govnih.gov Aberrant activation of this pathway is linked to cancer initiation and progression. researchgate.netwikipedia.org However, direct evidence specifically demonstrating the modulation of the Wnt pathway by isolated this compound in cancer models is not detailed in the reviewed literature.

Hippo Pathway: There is currently no available scientific information from the conducted searches that details the impact of this compound on the Hippo signaling pathway, which is a key regulator of organ size and cell proliferation. wikipedia.orgfrontiersin.org

Identification of Molecular Targets in Cancer Pathogenesis

The identification of specific molecular targets is crucial for developing targeted cancer therapies. mycancergenome.org While related compounds from the Sophora genus have been investigated for their molecular interactions, the precise molecular targets of this compound in the context of cancer pathogenesis have not been definitively identified in the reviewed scientific literature. For instance, the related alkaloid sophoridine (B192422) has been suggested to target MAPKAPK2 in colorectal cancer. frontiersin.org Another isoflavone (B191592), genistein (B1671435), has been shown to inhibit mitochondrial ATP synthase. nih.gov These findings suggest potential areas for future investigation into this compound, but direct evidence is currently lacking.

Antiviral Properties and Efficacy Studies (in vitro/in vivo non-human)

Despite extensive research into the antiviral properties of various natural products, including polyphenols and flavonoids, there is no specific information available from the reviewed studies regarding the antiviral activities of this compound. mdpi.comnih.govscience-line.combsmiab.org Studies have documented the antiviral potential of other plant-derived compounds against a range of viruses, but research focusing on this compound in this area has not been reported. biorxiv.org

Activity against RNA Viruses (e.g., SARS-CoV-2, Coxsackievirus B3)

Currently, there is a lack of specific preclinical research investigating the direct activity of this compound against RNA viruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) or Coxsackievirus B3 (CVB3).

However, the broader class of compounds to which this compound belongs, flavonoids, has been the subject of extensive research for antiviral properties. Numerous studies have explored the potential of various flavonoids to inhibit RNA viruses. nih.gov Flavonoids are recognized as biologically active substances that can interfere with multiple stages of a viral life cycle, including entry into the host cell, replication of viral nucleic acids, and the release of new virions. nih.govmdpi.com For coronaviruses specifically, flavonoids have been investigated as potential inhibitors of key viral targets. nih.govnih.gov For instance, studies have shown that certain flavonoids exhibit antiviral activity against SARS-CoV and MERS-CoV. nih.govfrontiersin.org While this provides a basis for potential investigation, direct evidence for this compound is not available.

Mechanisms of Viral Replication Inhibition

Given the absence of studies on this compound, the mechanisms of viral replication inhibition can be discussed based on the known actions of the flavonoid class. Flavonoids can employ several strategies to disrupt viral replication. mdpi.com

A primary mechanism is the inhibition of crucial viral enzymes. scribd.com Many RNA viruses, including coronaviruses, rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genome. nih.govwebpoisoncontrol.org Nucleoside analogs, a major class of antiviral drugs, function by being incorporated into the growing RNA chain by RdRp, leading to the termination of synthesis. nih.govwebpoisoncontrol.org Flavonoids have been explored as potential inhibitors of these viral polymerases.

Another key target is viral proteases, such as the 3C-like protease (3CLpro) in SARS-CoV-2, which is essential for processing the viral polyprotein into functional proteins. nih.gov Inhibition of this protease halts the viral replication cycle. In silico and in vitro studies have identified numerous flavonoids that can inhibit SARS-CoV-2 3CLpro. nih.gov Flavonoids may also interfere with the virus's ability to enter host cells by blocking the interaction between the viral spike protein and cellular receptors like ACE2. nih.gov

Furthermore, some viruses manipulate host cell pathways, such as autophagy, to create replication organelles where they can safely multiply. frontiersin.org Compounds that modulate these host pathways can indirectly inhibit viral replication. The specific mechanisms by which this compound might act remain to be elucidated through future research.

Immunomodulatory Activities

Effects on Lymphocyte Proliferation (e.g., LPS-induced B cells, ConA-induced T lymphocytes)

Specific data on the effects of this compound on lymphocyte proliferation are not currently available in published preclinical models. However, the assays mentioned provide a standard framework for assessing immunomodulatory potential.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent mitogen for B lymphocytes, inducing their proliferation and differentiation. nih.govnih.govbiorxiv.org This process is a key aspect of the T cell-independent immune response. mdpi.com The effect of a compound on LPS-induced B cell proliferation is a common measure of its potential to modulate humoral immunity.

Concanavalin A (ConA) is a plant lectin that acts as a polyclonal activator of T lymphocytes, leading to their proliferation. nih.govnih.govplos.org This assay is used to evaluate a compound's influence on T cell-mediated immune responses. frontiersin.org Different T cell subsets, such as CD4+ and CD8+ T cells, play distinct roles in the immune system, and their activation and proliferation are critical for cell-mediated immunity. frontiersin.orgheraldopenaccess.us